![molecular formula C18H21N3O5S B6562585 1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine CAS No. 1020454-40-3](/img/structure/B6562585.png)
1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine
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Description
1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine is a useful research compound. Its molecular formula is C18H21N3O5S and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine is 391.12019195 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Continuous Acylation Process
The compound is used in the continuous acylation of 1,3-benzodioxole . The process uses a recyclable heterogeneous substoichiometric catalyst and achieves a conversion rate of 73% with a selectivity of 62% for the desired acylated product . This process shows excellent stability and selectivity .
Anticancer Research
Benzodioxole compounds, including the one , have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Some compounds showed anticancer activity, reducing Hep3B secretions of α-fetoprotein . One compound, in particular, showed potent anticancer activity against the Hep3B cancer cell line .
Antioxidant Research
Some benzodioxole derivatives showed moderate antioxidant activity . These compounds could be compared with the potent antioxidant agent Trolox .
Gemological Stimulant Detection
1,3-Benzodioxole, a part of the compound, is useful in gemological stimulant detection .
Perfume Manufacturing
1,3-Benzodioxole is also used as a precursor for perfumes .
Photo Initiators
The compound is used in the manufacturing of photo initiators .
Agrochemicals
1,3-Benzodioxole is used as a precursor for agrochemicals .
Pharmaceuticals
Lastly, 1,3-Benzodioxole is used in the pharmaceutical industry as a precursor .
properties
IUPAC Name |
1,3-benzodioxol-5-yl-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-12-17(27(23,24)20-8-4-3-5-9-20)13(2)21(19-12)18(22)14-6-7-15-16(10-14)26-11-25-15/h6-7,10H,3-5,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKUHMXNOHKJRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC3=C(C=C2)OCO3)C)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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